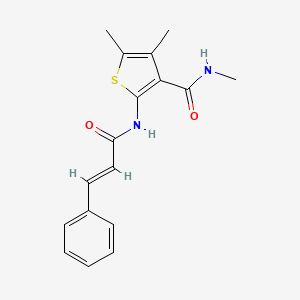

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide

Vue d'ensemble

Description

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamido group attached to a thiophene ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

It is known that similar compounds have shown significant activity against cancer cells .

Mode of Action

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide interacts with its targets leading to apoptosis, a form of programmed cell death . This is a common mechanism of action for many anticancer drugs.

Biochemical Pathways

It is known that similar compounds cause cell death via redox mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of cancer cells . The compound has shown to induce apoptosis in cancer cells, leading to their death .

Analyse Biochimique

Biochemical Properties

It is known that this compound has been synthesized and screened for antiproliferative, antimicrobial, and antibiofilm activity . The results showed that the compound has a low to missing antiproliferative and antimicrobial activities .

Cellular Effects

In terms of cellular effects, one of the derivatives of this compound showed a moderate antiproliferative potency with proven cellular activities leading to apoptosis . It exhibited good selectivity toxicity on cancer cells over noncancerous cells .

Molecular Mechanism

Derivatives with electron-rich moieties at the aryl ring of the 2-aminocinnamaide moiety exhibited strong antiproliferative action while electron-withdrawing groups caused loss of activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion rate of 91.3% under optimal conditions (substrate molar ratio of 1:2 at 45°C for about 40 minutes). The reaction conditions are mild, and the catalyst can be recycled, making this method both rapid and economical.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow microreactors are particularly advantageous for industrial applications due to their ability to handle large volumes of reactants and maintain consistent reaction conditions. The use of recyclable catalysts further enhances the sustainability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cinnamamido group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the cinnamamido group.

Substitution: Substituted derivatives with various functional groups replacing the cinnamamido group.

Applications De Recherche Scientifique

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antiproliferative activity against certain cancer cell lines.

Medicine: Potential therapeutic agent due to its antiproliferative and antimicrobial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-cinnamamido-1H-pyrazol-5-yl)benzamides: These compounds also exhibit antiproliferative and antimicrobial activities.

2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Known for their antibiofilm activity against Candida albicans.

Uniqueness

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and biological activities. Its ability to induce oxidative stress and selectively target cancer stem cells sets it apart from other similar compounds.

Activité Biologique

2-Cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of cinnamamides, characterized by a unique structure that includes a thiophene ring substituted with methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. The mechanism involves:

- Target Interaction : Similar compounds have shown significant activity against various cancer cell lines.

- Mode of Action : The compound interacts with cellular targets leading to programmed cell death (apoptosis) through redox mechanisms.

- Biochemical Pathways : It is known that compounds like this can cause oxidative stress, which contributes to cellular apoptosis and death.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative activity. Here are some key findings:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation.

- IC50 Values : Specific IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These values suggest that the compound has moderate to strong antiproliferative effects across different cancer types .

Cellular Effects

The cellular effects of the compound include:

- Induction of Apoptosis : Studies have shown that derivatives of this compound lead to apoptosis in cancer cells.

- Effect on Cell Cycle : Flow cytometry analyses reveal that treatment with this compound results in G1 phase arrest in cancer cells, indicating disruption of normal cell cycle progression.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Antiproliferative Activity | Unique Features |

|---|---|---|

| 4-Cinnamamido-1H-pyrazol-5-yl)benzamides | Moderate | Exhibits antimicrobial properties |

| 2-Phenoxyacedamido-1H-pyrazol-5-yl)benzamides | Strong | Known for antibiofilm activity against Candida albicans |

| This compound | Moderate to Strong | Unique substitution pattern enhances electronic properties |

This table illustrates how the specific structural features of this compound contribute to its distinct biological activities compared to similar compounds .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro studies demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound. Apoptotic markers such as caspase activation were observed.

- A549 Lung Cancer Model : Animal studies showed that administration of this compound resulted in reduced tumor size and enhanced survival rates compared to control groups.

Propriétés

IUPAC Name |

N,4,5-trimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21)(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGCYXLBUKNREN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.